1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate
Description
The compound 1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate is a structurally complex pyridinium salt characterized by:
- A pyridinium core with a hexafluorophosphate (PF₆⁻) counterion.
- A 3-(4-[(cyclooct-2-yn-1-yl)methyl]benzamido)propyl chain at the 1-position, incorporating a strained cyclooctyne moiety, which is notable for bioorthogonal "click" chemistry applications.
The hexafluorophosphate counterion may enhance solubility in non-polar media, distinguishing it from bromide-based pyridinium salts commonly used in catalysis or medicinal chemistry .
Properties
CAS No. |
1188292-56-9 |
|---|---|
Molecular Formula |
C34H40F6N3OP |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
4-(cyclooct-2-yn-1-ylmethyl)-N-[3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]benzamide;hexafluorophosphate |
InChI |
InChI=1S/C34H39N3O.F6P/c1-36(2)33-19-15-28(16-20-33)11-12-29-21-25-37(26-22-29)24-8-23-35-34(38)32-17-13-31(14-18-32)27-30-9-6-4-3-5-7-10-30;1-7(2,3,4,5)6/h11-22,25-26,30H,3-6,8-9,23-24,27H2,1-2H3;/q;-1/p+1 |
InChI Key |
NMJWJBDSPFCEOH-UHFFFAOYSA-O |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCNC(=O)C3=CC=C(C=C3)CC4CCCCCC#C4.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCNC(=O)C3=CC=C(C=C3)CC4CCCCCC#C4.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkyne MegaStokes dye 608 is synthesized through a series of chemical reactions that involve the incorporation of an alkyne group and a MegaStokes dye moiety. The synthesis typically involves the following steps:
Formation of the Alkyne Group: The alkyne group is introduced through a reaction involving a cyclooctyne derivative, which enables copper-free click chemistry with azides.
Coupling with MegaStokes Dye: The alkyne-functionalized compound is then coupled with the MegaStokes dye through a series of condensation reactions, resulting in the formation of the final dye.
Industrial Production Methods
Industrial production of Alkyne MegaStokes dye 608 involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The dye is typically produced in large batches and purified through techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Alkyne MegaStokes dye 608 undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group in the dye allows it to participate in copper-free click chemistry with azides, forming stable triazole linkages.
Substitution Reactions: The dye can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Copper-Free Click Chemistry: Cyclooctyne derivatives and azides are commonly used reagents.
Substitution Reactions: Nucleophiles such as amines and thiols are used under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include triazole-linked derivatives and various substituted compounds, depending on the nucleophiles used .
Scientific Research Applications
Alkyne MegaStokes dye 608 has a wide range of applications in scientific research:
Biological Imaging: The dye is extensively used in fluorescence microscopy to label and visualize cellular structures and biomolecules
Molecular Tracking: It is used to track the movement and interactions of biomolecules within cells
Diagnostic Tools: The dye is employed in diagnostic assays to detect specific biomolecules and pathogens
Tissue Pathology: It aids in studying tissue samples to identify pathological changes
Industrial Applications: The dye is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of Alkyne MegaStokes dye 608 involves its ability to fluoresce upon excitation with light. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, resulting in a large Stokes shift. This property allows it to be used in fluorescence resonance energy transfer (FRET) applications without interfering with the spectral bands of other fluorophores . The dye’s alkyne group enables it to undergo click chemistry, allowing for specific and stable labeling of biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous pyridinium derivatives:
Structural Analogues
Functional Comparisons
- Bioactivity: BOP Derivatives exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with BOP-8 achieving IC₅₀ = 1.11 ± 0.09 μM for AChE . The target compound lacks the benzyl and quinazolinone moieties critical for cholinesterase binding, suggesting divergent bioactivity. The cyclooctyne group in the target compound may enable bioorthogonal conjugation, a feature absent in BOPs or catalytic pyridinium salts.
- Catalytic Applications: N-Alkyl pyridinium salts (e.g., 1-decyl-4-(dimethylamino)pyridin-1-ium bromide) demonstrate efficacy in oxidizing methyl aromatic hydrocarbons, with conversions up to 85% . The target compound’s hexafluorophosphate counterion and bulky cyclooctyne group may alter substrate affinity or solubility in catalytic systems.
Thermal and Chemical Stability
- Pyridinium salts with bulky substituents (e.g., cyclooctyne) may exhibit reduced thermal stability compared to smaller alkyl or benzyl derivatives (e.g., ’s compounds with pyrrolidino groups). However, the PF₆⁻ counterion could improve stability in organic solvents relative to bromides .
Research Implications and Hypotheses
- Bioorthogonal Chemistry : The cyclooctyne moiety positions the compound for strain-promoted azide-alkyne cycloaddition (SPAAC), enabling applications in live-cell labeling or drug delivery systems.
- Catalysis: The dimethylamino group’s electron-donating effects and the PF₆⁻ counterion may facilitate novel catalytic pathways in organic synthesis.
- Structure-Activity Relationships (SAR) : Replacement of the benzyl group (as in BOPs) with cyclooctynyl-benzamido could reduce cholinesterase affinity but open avenues for targeting other enzymes or receptors.
Biological Activity
The compound 1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has shown promising results in inhibiting specific enzymes and pathways involved in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinesin Proteins : The compound has been noted for its ability to inhibit kinesin proteins, particularly HSET (KIFC1), which is crucial for mitotic spindle formation in cancer cells. This inhibition can lead to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .
- Cell Cycle Disruption : By interfering with the normal function of mitotic spindles, the compound disrupts the cell cycle, leading to apoptosis in rapidly dividing cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have explored the efficacy of this compound in various cancer models:
-
Study on Centrosome-Amplified Cancer Cells :
- Objective : To evaluate the impact of the compound on centrosome-amplified cancer cells.
- Findings : The compound induced a significant increase in multipolar spindle formation, leading to enhanced apoptosis compared to control groups.
- : This suggests potential therapeutic applications in treating cancers characterized by centrosome amplification .
- In Vivo Stability Assay :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
